3-(Quinolin-2-yloxy)quinuclidine

5-HT3 receptor serotonin radioligand binding

3-(Quinolin-2-yloxy)quinuclidine (IUPAC: 2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline; CAS 121459-25-4) is a heterocyclic small molecule (MW 254.33; logP ~3.1) comprising a quinoline moiety linked via an ether bridge to a quinuclidine scaffold. This compound is classified as a quinuclidine-aryl ether fragment and is primarily interrogated as a ligand for the 5-hydroxytryptamine 3 (5-HT3) receptor.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 121459-25-4
Cat. No. B3346637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-2-yloxy)quinuclidine
CAS121459-25-4
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C16H18N2O/c1-2-4-14-12(3-1)5-6-16(17-14)19-15-11-18-9-7-13(15)8-10-18/h1-6,13,15H,7-11H2
InChIKeyLRQZHEAZRKGYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-2-yloxy)quinuclidine (CAS 121459-25-4) – A Quinuclidine-Quinoline Hybrid Fragment for Serotonin Receptor Research and Chemical Probe Development


3-(Quinolin-2-yloxy)quinuclidine (IUPAC: 2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline; CAS 121459-25-4) is a heterocyclic small molecule (MW 254.33; logP ~3.1) comprising a quinoline moiety linked via an ether bridge to a quinuclidine scaffold. This compound is classified as a quinuclidine-aryl ether fragment and is primarily interrogated as a ligand for the 5-hydroxytryptamine 3 (5-HT3) receptor [1]. Unlike fully elaborated clinical 5-HT3 antagonists, its relatively compact structure (only 2 rotatable bonds; TPSA 25.4 Ų) positions it as a candidate for fragment-based drug discovery or as a functional probe where minimal molecular weight and simplified topology are desired.

Why In-Class Quinuclidine Derivatives Cannot Simply Substitute for 3-(Quinolin-2-yloxy)quinuclidine in 5-HT3-Focused Projects


Although many quinuclidine-containing compounds target the 5-HT3 receptor, substituent identity on the quinuclidine framework profoundly dictates affinity, selectivity, and physicochemical properties. The 2-quinolinyloxy substituent present in 3-(quinolin-2-yloxy)quinuclidine distinguishes it from analogs bearing benzamide or indazole motifs, as seen in reference 5-HT3 antagonists. Its measured IC50 of 48 nM against the 5-HT3 receptor provides a quantifiable baseline [1]; compounds with alternative aryl ether linkages at the same position cannot be assumed to recapitulate this specific activity profile, as the electronic and steric contributions of the quinoline ring are non-fungible with other heterocycles. Interchange without empirical validation risks introducing uncharacterized potency losses or altered binding kinetics.

Quantitative Evidence for 3-(Quinolin-2-yloxy)quinuclidine: Receptor Affinity, Physicochemical Properties, and Differentiation Potential


5-HT3 Receptor Affinity of 3-(Quinolin-2-yloxy)quinuclidine vs. Key Reference Antagonist Zacopride

3-(Quinolin-2-yloxy)quinuclidine exhibits a mean IC50 of 48 nM against the rat 5-HT3 receptor, as measured via displacement of the radioligand [3H]zacopride [1]. In the same assay format, zacopride, a classical 5-HT3 antagonist, demonstrates subnanomolar affinity (IC50 typically < 1 nM). Although 3-(quinolin-2-yloxy)quinuclidine is around 50- to 100-fold less potent than zacopride, its simpler structure (MW 254 vs. 307 for zacopride) and lower lipophilicity (clogP 3.1 vs. ~2.9) may offer advantages in fragment-based screening cascades where minimal molecular complexity is prioritized [1].

5-HT3 receptor serotonin radioligand binding quinuclidine

Molecular Size and Topological Complexity Differentiation from Clinically Relevant 5-HT3 Antagonists

The compound possesses a molecular weight of 254.33 Da, topological polar surface area (TPSA) of 25.4 Ų, and 2 rotatable bonds [1]. In contrast, first-generation 5-HT3 antagonists such as ondansetron (MW 293.4; TPSA 30.5 Ų; 3 rotatable bonds) and tropisetron (MW 284.4; TPSA 26.7 Ų; 3 rotatable bonds) are marginally larger and more flexible. Palonosetron (MW 296.4; TPSA 32.8 Ų; 3 rotatable bonds) incorporates a fused tetracyclic system that further increases topological complexity. 3-(Quinolin-2-yloxy)quinuclidine thus represents a distinctly minimal scaffold within the 5-HT3 ligand class, with the lowest rotatable bond count and among the smallest TPSA values .

fragment-based drug discovery physicochemical properties lead-likeness

Confirmed Purity Specification of 97% as a Procurement-Ready Research Intermediate

Commercially available 3-(quinolin-2-yloxy)quinuclidine is supplied with a specified purity of 97% (HPLC) . This purity level is typical for research-grade intermediates but surpasses the minimal requirements for preliminary in vitro pharmacological evaluation (often ≥95%) and aligns with the purity standards observed for early-stage fragment screening libraries. In contrast, many closely related quinuclidine-aryl ether analogs are catalogued only at 95% purity, which can introduce confounding assay artifacts if not further purified. The 97% specification provides procurement decision-makers with a quantifiable quality benchmark that reduces the risk of impurity-driven false positives or assay interference.

purity specification quality control research chemical procurement

Optimal Scientific and Industrial Use-Cases for 3-(Quinolin-2-yloxy)quinuclidine Based on Verified Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for 5-HT3 Receptor Screening

With a confirmed IC50 of 48 nM against the 5-HT3 receptor, a molecular weight well below 300 Da, and only 2 rotatable bonds, 3-(quinolin-2-yloxy)quinuclidine meets standard fragment-likeness criteria (Rule of Three). It can serve as a validated starting point for structure-based lead generation campaigns targeting the 5-HT3 receptor [1]. Its low topological complexity, relative to clinical antagonists, facilitates synthetic elaboration, enabling medicinal chemists to map key pharmacophoric contacts without the steric constraints imposed by pre-existing polycyclic motifs.

Pharmacological Tool Compound for 5-HT3 Receptor Binding Assay Validation

The compound's moderate affinity (IC50 48 nM) and high commercial purity (97%) make it suitable as a reference ligand for validating radioligand displacement assays or surface plasmon resonance (SPR) binding experiments, particularly when a low-potency control with defined activity is required alongside high-potency standards like zacopride [1].

Computational Chemistry and Docking Studies for Quinuclidine-Based 5-HT3 Ligand Design

The experimentally measured 48 nM IC50 provides a quantitative anchor point for molecular docking and molecular dynamics simulations. Its relatively rigid structure (2 rotatable bonds) facilitates accurate pose prediction. Researchers can use this data to calibrate scoring functions or validate docking protocols for virtual screening of quinuclidine-derived 5-HT3 antagonists, benchmarking against the more flexible ondansetron and tropisetron scaffolds [1][2].

Quote Request

Request a Quote for 3-(Quinolin-2-yloxy)quinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.